molecular formula C13H16N2O2 B13714366 (1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B13714366
M. Wt: 232.28 g/mol
InChI Key: JRKMCRFCKLLAEZ-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopropylmethyl group, a methoxy group, and a benzimidazole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide.

    Methoxylation: The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the methoxy group.

    (1-Isopropyl-1H-imidazol-5-yl)methanol: Similar structure with an isopropyl group instead of a cyclopropylmethyl group.

    (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol: Similar structure with a phenyl group instead of a cyclopropylmethyl group.

Uniqueness

(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

[1-(cyclopropylmethyl)-6-methoxybenzimidazol-2-yl]methanol

InChI

InChI=1S/C13H16N2O2/c1-17-10-4-5-11-12(6-10)15(7-9-2-3-9)13(8-16)14-11/h4-6,9,16H,2-3,7-8H2,1H3

InChI Key

JRKMCRFCKLLAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2CC3CC3)CO

Origin of Product

United States

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